

physicochemical properties of 1,3-Bis(3-boronophenyl)urea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Bis(3-boronophenyl)urea

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An In-Depth Technical Guide to the Physicochemical Properties of **1,3-Bis(3-boronophenyl)urea**

Abstract

1,3-Bis(3-boronophenyl)urea is a unique bifunctional molecule that integrates a rigid diaryl urea scaffold with two reactive phenylboronic acid moieties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its core physicochemical properties. We delve into the compound's synthesis, solubility, acidity (pKa), and chemical stability, offering field-proven insights into the causality behind experimental choices and analytical methodologies. The inherent instability of arylboronic acids, particularly their propensity for deboronation and dehydration to form boroxines, presents significant challenges in handling and characterization, which are addressed herein. Detailed protocols for characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. By synthesizing data from analogous structures and established principles, this document serves as a foundational resource for harnessing the potential of **1,3-Bis(3-boronophenyl)urea** in medicinal chemistry and materials science.

Introduction

1,3-Bis(3-boronophenyl)urea is a symmetrical diaryl urea featuring boronic acid groups at the meta-position of each phenyl ring. This structure is of significant interest as it combines the

distinct chemical functionalities of two important molecular classes, offering unique opportunities in supramolecular chemistry, sensor design, and drug development.

- **The Diaryl Urea Core:** The central N,N'-diphenylurea structure acts as a rigid and planar linker. The urea functional group is a potent hydrogen bond donor and acceptor, a feature widely exploited in drug design to facilitate strong and specific interactions with biological targets such as protein kinases and enzymes.^{[1][2]} This scaffold is a well-established pharmacophore in numerous clinically approved drugs.^[3]
- **The Phenylboronic Acid Moieties:** The two phenylboronic acid groups confer Lewis acidity, enabling the molecule to form reversible covalent bonds with 1,2- and 1,3-diols. This property is the basis for boronic acid utility in glucose sensors and as dynamic-covalent building blocks. Furthermore, arylboronic acids are indispensable intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.^[4]

The dual nature of this compound—a bivalent diol-binding agent and a structurally rigid hydrogen-bonding element—makes a thorough understanding of its physicochemical properties essential for its effective application. This guide aims to provide that understanding, focusing on the practical challenges and strategic considerations for its use in a research setting.

Core Physicochemical Properties

A summary of the fundamental properties of **1,3-Bis(3-boronophenyl)urea** is presented below.

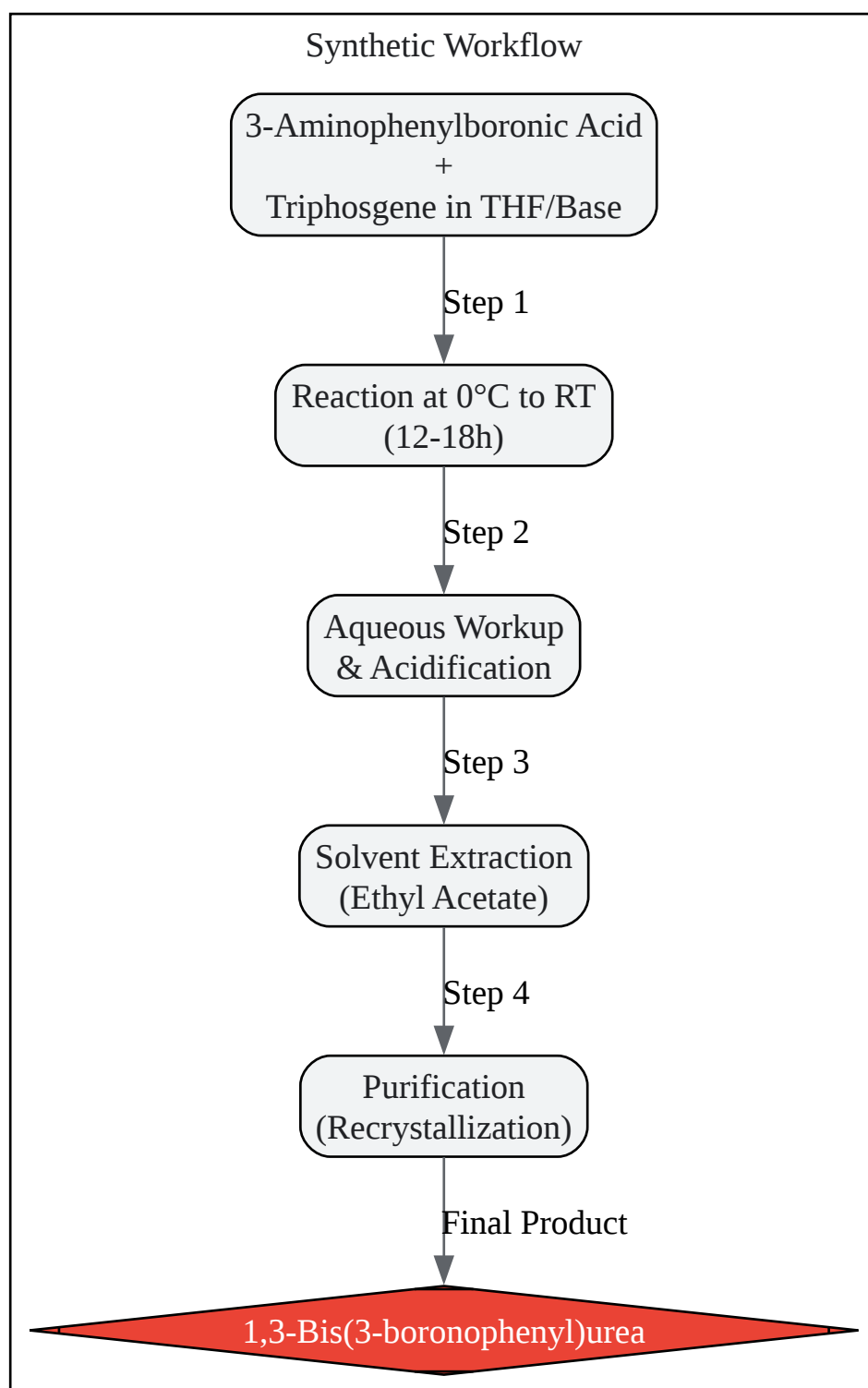
Property	Value	Source
CAS Number	957060-87-6	^[5]
Molecular Formula	C ₁₃ H ₁₄ B ₂ N ₂ O ₅	^{[5][6]}
Molecular Weight	299.88 g/mol	^[6]
Appearance	Predicted to be a white to off-white solid	Inferred
IUPAC Name	1,3-bis(3-boronophenyl)urea	^[6]

Synthesis and Purification

The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aryl amine with a carbonyl-transfer agent like phosgene or a safer equivalent.^[3] For **1,3-Bis(3-boronophenyl)urea**, the logical precursors are 3-aminophenylboronic acid and a phosgene equivalent such as triphosgene (bis(trichloromethyl)carbonate).

The primary challenge in the synthesis and purification of arylboronic acids is their inherent instability. They are susceptible to protodeboronation (loss of the C-B bond) and, most notably, dehydration to form a cyclic anhydride trimer known as a boroxine.^[7] This process is often catalyzed by heat or trace acid/base and can complicate purification by standard silica gel chromatography, where the acidic surface can promote degradation.^{[4][8]}

- **Reaction Setup:** To a stirred solution of 3-aminophenylboronic acid (2.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of triphosgene (1.0 equivalent) in anhydrous THF dropwise.
- **Reaction Execution:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~2-3 with 1 M HCl.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purification is best achieved by recrystallization or precipitation rather than silica gel chromatography to avoid degradation. A solvent system such as ethyl acetate/hexanes or acetone/water can be explored.



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Caption: Proposed synthetic workflow for **1,3-Bis(3-boronophenyl)urea**.

Solubility Profile

The solubility of **1,3-Bis(3-boronophenyl)urea** is dictated by the interplay of its nonpolar diaryl core and its polar boronic acid and urea functionalities. Based on structurally similar compounds, a general solubility profile can be predicted. Diaryl ureas are typically soluble in polar aprotic solvents and have limited solubility in aqueous media.[\[9\]](#)

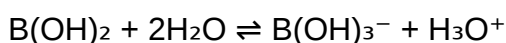
Solvent	Predicted Solubility	Rationale
DMSO, DMF	Soluble	Highly polar aprotic solvents capable of disrupting hydrogen bonds and solvating the entire structure.
Methanol, Ethanol	Moderately Soluble	Polar protic solvents; solubility may be enhanced with heating.
Water	Sparingly Soluble	The large hydrophobic surface area of the diphenylurea backbone limits aqueous solubility. [9]
Dichloromethane	Slightly Soluble	Lower polarity limits effective solvation of the polar urea and boronic acid groups. [10]
Hexanes, Toluene	Insoluble	Nonpolar solvents are unable to solvate the polar functional groups. [10]

- Preparation: Add an excess amount of **1,3-Bis(3-boronophenyl)urea** to a known volume of the test solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the excess, undissolved solid.

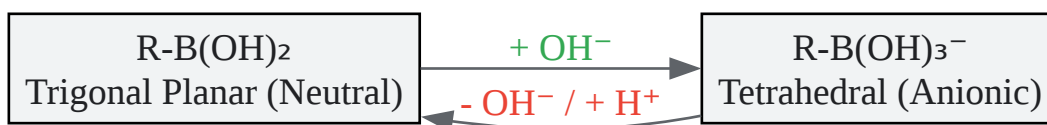
- Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC with UV detection.

Acidity and pKa

The boronic acid groups are Lewis acids, not Brønsted-Lowry acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, releasing a proton in the process. The pKa of a boronic acid is a measure of the equilibrium for this reaction.



The pKa of boric acid is approximately 9.23.^[11] Phenylboronic acids typically have pKa values in the range of 8.5-9.0. Therefore, **1,3-Bis(3-boronophenyl)urea** is expected to have two pKa values in this range. At physiological pH (7.4), the boronic acid groups will exist predominantly in their neutral, trigonal planar state. This is a critical consideration for biological applications, as the anionic tetrahedral form is generally the species that binds most strongly to diols.



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Caption: Acid-base equilibrium of a phenylboronic acid group.

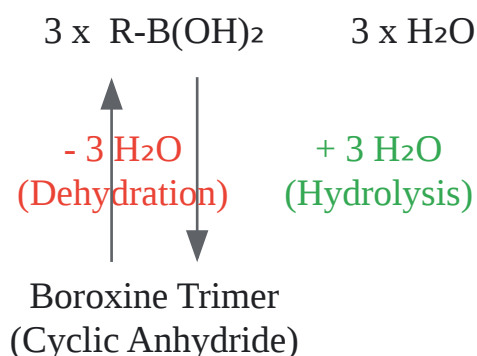
- Solution Preparation: Dissolve a precise amount of **1,3-Bis(3-boronophenyl)urea** in a solution of known ionic strength (e.g., 0.1 M KCl) to a final concentration of ~1-5 mM.
- Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).
- Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Chemical Stability

The stability of **1,3-Bis(3-boronophenyl)urea** is a major concern for its storage, handling, and analysis. The primary degradation pathways are associated with the boronic acid functional groups.

- **Boroxine Formation:** As previously mentioned, arylboronic acids readily undergo intermolecular dehydration to form stable, six-membered boroxine rings.^[7] This is often observed during storage as a solid or upon heating in solution. Boroxine formation is reversible in the presence of water. This equilibrium can complicate characterization, as samples may appear as a mixture of the monomer and trimer.
- **Oxidative Degradation and Deboronation:** Boronic acids can be susceptible to oxidation and protodeboronation, particularly under harsh pH conditions or in the presence of certain metals.^[12]

To mitigate these stability issues, it is advisable to store the compound under anhydrous and inert conditions. For applications where the free boronic acid is not required, conversion to a more stable boronate ester (e.g., by reaction with pinacol) is a common and effective protective strategy.^[12]



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Caption: Reversible formation of a boroxine from a boronic acid.

Analytical Characterization

Accurate characterization of **1,3-Bis(3-boronophenyl)urea** requires analytical methods that account for its potential instability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. However, interactions between the boronic acid groups and the stationary phase can lead to poor peak shape and on-column degradation.^[13]

- Column: A modern, high-purity silica C18 column (e.g., Waters XSelect HSS T3) is recommended to minimize secondary interactions.^[13]
- Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, improving peak shape.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Detection: UV detection at a wavelength where the phenyl rings absorb (e.g., 254 nm).
- Injection Solvent: The sample should be dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile/water to ensure good peak shape.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Analysis of boronic acids by ESI-MS can be complicated by the in-source formation of boroxines, solvent adducts, and dimers.^[7]

- Expected Ions: In positive ion mode, the protonated molecule $[M+H]^+$ is expected. In negative ion mode, the deprotonated molecule $[M-H]^-$ or adducts like $[M+HCOO]^-$ may be observed.
- Method Optimization: To minimize boroxine formation, it is crucial to use optimized ESI source conditions, particularly a lower cone voltage (typically 15-25 V).^[7] This reduces the energy in the source, favoring the detection of the intact monomeric ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

- ^1H NMR: Expect complex aromatic signals between 7.0-8.5 ppm. The N-H protons of the urea will appear as a singlet, typically downfield (>8.5 ppm), which will exchange with D_2O .
- ^{13}C NMR: Aromatic carbons will resonate in the 110-145 ppm range. The urea carbonyl carbon is expected around 150-160 ppm. The carbon attached to the boron (C-B) will be a broad signal due to quadrupolar relaxation of the boron nucleus.
- ^{11}B NMR: This is a definitive technique for observing the boron environment. A single, broad resonance between 25-35 ppm (relative to $\text{BF}_3\cdot\text{OEt}_2$) is expected for the trigonal planar boronic acid. The formation of boroxine would result in a different chemical shift, often slightly downfield.

Potential Applications in Drug Discovery and Research

While specific biological activity for **1,3-Bis(3-boronophenyl)urea** is not widely documented, its structure suggests several compelling applications:

- **Bivalent Kinase Inhibitors:** Many potent kinase inhibitors are based on a diaryl urea scaffold. [\[14\]](#) The presence of two boronic acid groups could allow for bivalent interactions, potentially targeting two sites within a protein or bridging protein complexes.
- **Saccharide Recognition:** As a diboronic acid, it has the potential to bind with high affinity and selectivity to specific complex saccharides, making it a candidate for developing sensors or diagnostic tools.
- **Supramolecular Chemistry:** The combination of directional hydrogen bonding from the urea and dynamic-covalent bonding from the boronic acids makes it an excellent candidate for the construction of advanced supramolecular polymers and materials.

Conclusion

1,3-Bis(3-boronophenyl)urea is a molecule of considerable scientific interest, possessing a rich chemical functionality. Its core physicochemical properties are dominated by the interplay between the stable diaryl urea linker and the reactive boronic acid groups. The primary challenges in working with this compound are its limited aqueous solubility and the inherent

instability of the boronic acid moieties, which tend to form boroxines. Successful application requires careful handling, storage under inert conditions, and the use of optimized analytical techniques that mitigate on-column or in-source degradation. With a proper understanding of these properties, **1,3-Bis(3-boronophenyl)urea** stands as a valuable and versatile tool for innovation in drug discovery, chemical sensing, and materials science.

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- To cite this document: BenchChem. [physicochemical properties of 1,3-Bis(3-boronophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519934#physicochemical-properties-of-1-3-bis-3-boronophenyl-urea]

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